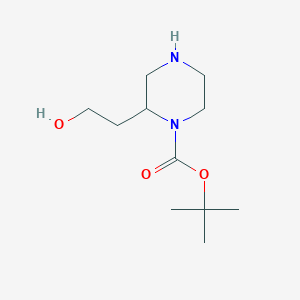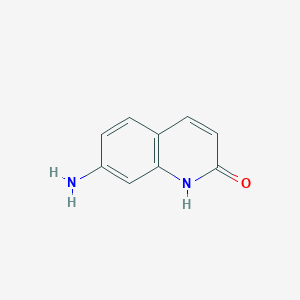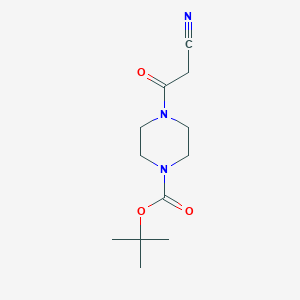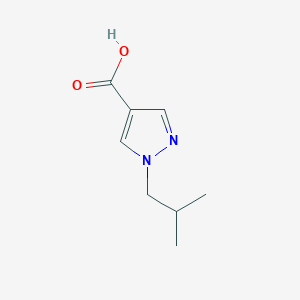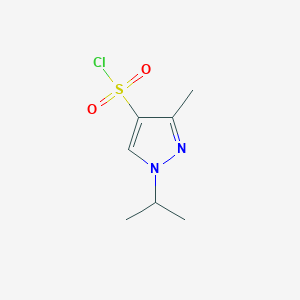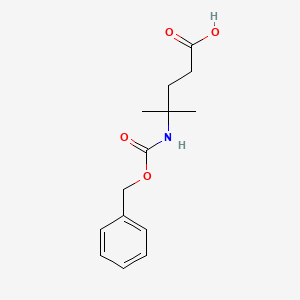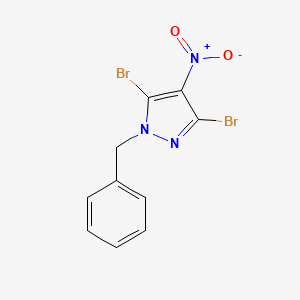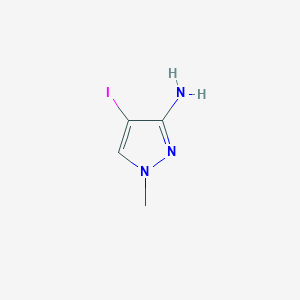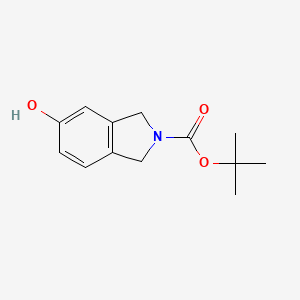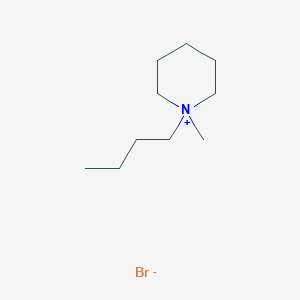
Bromure de 1-butyl-1-méthylpipéridinium
Vue d'ensemble
Description
1-Butyl-1-methylpiperidinium Bromide is an organic salt known for its versatile applications in various fields of chemistry and industry. It is a white to almost white crystalline solid that is soluble in water and some organic solvents like methanol and ethanol . The compound has the molecular formula C10H22BrN and a molecular weight of 236.19 g/mol .
Applications De Recherche Scientifique
1-Butyl-1-methylpiperidinium Bromide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis reactions, such as oxidation and enolization reactions.
Surfactants and Scale Inhibitors: The compound is used in detergents and scale inhibitors to improve surface activity and prevent scale formation.
Separation Agents: It is employed in the extraction and separation of organic compounds, including acidic and basic substances.
Ionic Liquids: It is used in the preparation of ionic liquids, which have applications in green chemistry and electrochemistry.
Mécanisme D'action
Target of Action
1-Butyl-1-methylpiperidinium Bromide is an organic salt . It is primarily used as a phase transfer catalyst in organic synthesis . It can also be used as a surfactant, corrosion inhibitor, and antibacterial agent .
Mode of Action
As a phase transfer catalyst, 1-Butyl-1-methylpiperidinium Bromide facilitates the migration of a reactant from one phase into another phase where reaction can take place . It is particularly useful in reactions where one reactant is ionic and one is not, allowing them to react without the need for a common solvent .
Biochemical Pathways
As a phase transfer catalyst, it is involved in various organic synthesis reactions .
Result of Action
This is achieved by transferring one reactant into the phase of the other, allowing the reaction to proceed .
Action Environment
The action of 1-Butyl-1-methylpiperidinium Bromide can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated area away from fire sources and oxidizing agents . It is soluble in water and some organic solvents, such as methanol and ethanol , which can affect its efficacy and stability.
Analyse Biochimique
Biochemical Properties
1-Butyl-1-methylpiperidinium Bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The interactions of 1-Butyl-1-methylpiperidinium Bromide with biomolecules are primarily based on its ionic nature, which allows it to form electrostatic interactions and hydrogen bonds with proteins and enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of 1-Butyl-1-methylpiperidinium Bromide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated that 1-Butyl-1-methylpiperidinium Bromide can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its impact on cell signaling pathways can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-Butyl-1-methylpiperidinium Bromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ionic nature allows it to interact with negatively charged regions of proteins and enzymes, leading to conformational changes that can either inhibit or activate their activity . These interactions can also result in the modulation of gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-1-methylpiperidinium Bromide change over time due to its stability and degradation properties. The compound is known to be stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that 1-Butyl-1-methylpiperidinium Bromide can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Butyl-1-methylpiperidinium Bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-Butyl-1-methylpiperidinium Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the levels of key metabolites, thereby influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, 1-Butyl-1-methylpiperidinium Bromide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and ionic nature, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 1-Butyl-1-methylpiperidinium Bromide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes
Méthodes De Préparation
1-Butyl-1-methylpiperidinium Bromide can be synthesized through several methods:
Reaction with Hydrobromic Acid: One common method involves reacting 1-Butyl-1-Methylpiperidine with hydrobromic acid (HBr) in butanol, followed by crystallization to obtain the bromide salt.
Reaction with Bromine: Another method includes reacting 1-Butyl-1-Methylpiperidine with bromine (Br2), followed by crystallization.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Butyl-1-methylpiperidinium Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrobromic acid, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Butyl-1-methylpiperidinium Bromide can be compared with other similar compounds, such as:
1-Ethyl-1-methylpiperidinium Bromide: Similar in structure but with an ethyl group instead of a butyl group.
1-Butylpyridinium Bromide: Contains a pyridinium ring instead of a piperidinium ring.
Triethylbutylammonium Bromide: A quaternary ammonium compound with different alkyl groups.
The uniqueness of 1-Butyl-1-methylpiperidinium Bromide lies in its specific combination of the butyl and methyl groups on the piperidinium ring, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.BrH/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABBCZMFVULEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049378 | |
| Record name | 1-Butyl-1-methylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94280-72-5 | |
| Record name | 1-Butyl-1-methylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)

